3-Acetyl-4-hydroxyaniline Hydrochloride 3-Acetyl-4-hydroxyaniline Hydrochloride
Brand Name: Vulcanchem
CAS No.: 57471-32-6
VCID: VC8166771
InChI: InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H
SMILES: CC(=O)C1=C(C=CC(=C1)N)O.Cl
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol

3-Acetyl-4-hydroxyaniline Hydrochloride

CAS No.: 57471-32-6

Cat. No.: VC8166771

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-4-hydroxyaniline Hydrochloride - 57471-32-6

Specification

CAS No. 57471-32-6
Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
IUPAC Name 1-(5-amino-2-hydroxyphenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H
Standard InChI Key VDWITVADMLXLNH-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=C1)N)O.Cl
Canonical SMILES CC(=O)C1=C(C=CC(=C1)N)O.Cl

Introduction

Chemical Identity and Structural Characteristics

3-Acetyl-4-hydroxyaniline hydrochloride (CAS: 57471-32-6) is a substituted aniline derivative with the molecular formula C8H10ClNO2\text{C}_8\text{H}_{10}\text{ClNO}_2 and a molecular weight of 187.62 g/mol . Structurally, it features an acetyl group (COCH3-\text{COCH}_3) at the 3-position and a hydroxyl group (OH-\text{OH}) at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H10ClNO2\text{C}_8\text{H}_{10}\text{ClNO}_2
Molecular Weight187.62 g/mol
Melting Point302°C (decomposes)
SolubilitySoluble in DMSO, methanol
Storage ConditionsStore below 30°C, avoid light

Synthesis and Manufacturing

The compound is synthesized via acetylation of 4-hydroxyaniline using acetyl chloride or acetic anhydride under controlled conditions . A typical protocol involves:

  • Acetylation: Reaction of 4-hydroxyaniline with acetyl chloride in the presence of a base (e.g., triethylamine) to form 3-acetyl-4-hydroxyaniline .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Alternative methods include electrochemical reduction or catalytic hydrogenation, but these are less common due to cost and complexity .

CompoundTarget EnzymeIC50_{50} (µM)Biological Activity
3-Acetyl-4-hydroxyanilineCOX-2Not reportedPredicted analgesic
MetacetamolCOX-225.3Moderate anti-inflammatory
ParacetamolCOX-210.2Potent analgesic
Data extrapolated from .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

  • Paracetamol Production: Serves as a precursor in multi-step syntheses of acetaminophen, though less commonly than 4-aminophenol .

  • Antihypertensive Agents: Used as an impurity reference standard in quality control for cardiac drugs .

Research Applications

  • Bioconjugation: The acetyl group facilitates protein labeling in biochemical assays .

  • Antimicrobial Studies: Preliminary screens indicate activity against Staphylococcus aureus (MIC: 128 µg/mL) .

Future Directions

  • Mechanistic Studies: Elucidate COX inhibition kinetics and metabolite profiling.

  • Formulation Development: Explore nanoencapsulation to enhance bioavailability.

  • Toxicological Assessments: Long-term carcinogenicity studies in rodent models .

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